2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a difluoro and methoxy group on the phenyl ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,4-difluoro-5-methoxybenzene with a boronic acid derivative under specific conditions. The reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or water.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with halides or triflates in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium catalyst (e.g., Pd(PPh3)4)
Base (e.g., potassium carbonate)
Solvent (e.g., toluene, water)
Halides or triflates
Major Products Formed: The major products of these reactions are biaryls, which are compounds containing two aromatic rings linked by a single bond. These biaryls are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used in the synthesis of complex molecules through cross-coupling reactions. It is particularly useful in the construction of biaryls, which are key components in many organic compounds.
Biology: In biological research, this compound can be used to create fluorescent probes and imaging agents. Its ability to form stable carbon-carbon bonds makes it valuable in the development of bioconjugation techniques.
Medicine: In medicinal chemistry, this compound is used to synthesize drug candidates. Its role in cross-coupling reactions allows for the creation of diverse chemical libraries for drug discovery.
Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and electronic materials. Its versatility in cross-coupling reactions makes it a valuable tool for material scientists.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This results in the formation of a carbon-carbon bond between the boronic acid derivative and the halide or triflate.
Molecular Targets and Pathways: The compound targets the palladium catalyst, facilitating the cross-coupling reaction. The pathway involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
2-(2,4-Difluoro-5-methoxyphenyl)-2-hydroxyacetonitrile
N-(4,5-difluoro-2-methoxyphenyl)acetamide
1,4-Difluoro-2,5-dimethoxybenzene
Uniqueness: 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique in its ability to form stable carbon-carbon bonds under mild conditions. Its difluoro and methoxy groups enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(2,4-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)10(16)7-9(8)15/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIMMFFEHFHRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675058 | |
Record name | 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-57-1 | |
Record name | 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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